5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Materials and Polymers
- Highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield, indicating potential applications in optoelectronics and as fluorescent markers (Zhang & Tieke, 2008).
- Conjugated polymers integrating pyrrolo[3,4-c]pyrrole units with phenylene exhibit unique photoluminescent properties suitable for electronic applications (Beyerlein & Tieke, 2000).
Organic Electronics and Photovoltaics
- Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers show promise in organic thin-film transistors, with significant charge transport performance, highlighting their potential in the development of electronic devices (Guo, Sun, & Li, 2014).
- Novel small molecular acceptors for organic solar cells utilizing pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have demonstrated compatibility in donor-acceptor bulk heterojunctions, indicating their applicability in enhancing the efficiency of organic photovoltaic devices (Do et al., 2020).
Synthesis and Characterization of Derivatives
- Symmetrically substituted diketopyrrolopyrrole derivatives synthesized under mild conditions offer potential applications in novel organic optoelectronic materials due to their improved water solubility and optical properties (Zhang et al., 2014).
- The synthesis and pharmacological activity of derivatives demonstrate a diverse range of biological activities, further underscoring the versatility and potential of these compounds in various scientific research fields (Gein et al., 1995).
Properties
IUPAC Name |
5-(3-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4H2,(H,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHFFWGQBULKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCCl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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